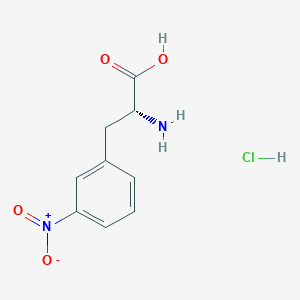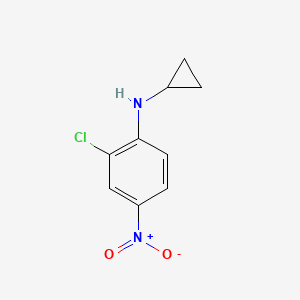
2-Chloro-N-cyclopropyl-4-nitroaniline
Vue d'ensemble
Description
2-Chloro-N-cyclopropyl-4-nitroaniline is an organic compound with the molecular formula C9H9ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom, a nitro group, and a cyclopropyl group
Mécanisme D'action
Target of Action
It is known that this compound is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors
Mode of Action
It is known that the compound can undergo a degradation process under aerobic conditions, facilitated by certain strains of bacteria . The first enzyme in the 2-C-4-NA degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group, producing 4-amino-3-chlorophenol (4-A-3-CP) .
Biochemical Pathways
The biochemical pathway of 2-C-4-NA involves its transformation to 4-A-3-CP, which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite . This transformation is facilitated by an enzyme known as aniline dioxygenase . This pathway represents a novel aerobic degradation pathway for 2-C-4-NA .
Pharmacokinetics
It is known that the compound can be metabolized by certain bacterial strains . More research is needed to understand the ADME properties of 2-C-4-NA and their impact on its bioavailability.
Result of Action
The result of the action of 2-C-4-NA is the production of 4-A-3-CP and 6-CHQ metabolites . These transformations occur under aerobic conditions and are facilitated by specific enzymes
Action Environment
The action of 2-C-4-NA is influenced by environmental factors such as the presence of oxygen and specific bacterial strains . The compound can be obtained from several solvent mixtures as well as by slow cooling of the melted sample . Its action also results in the production of second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .
Analyse Biochimique
Cellular Effects
Nitroaromatic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that nitroaromatic compounds can bind to biomolecules, inhibit or activate enzymes, and alter gene expression
Metabolic Pathways
The metabolic pathways involving 2-Chloro-N-cyclopropyl-4-nitroaniline are not well-characterized. Nitroaromatic compounds can be involved in various metabolic pathways and can interact with different enzymes and cofactors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline typically involves the nitration of 2-chloroaniline followed by the introduction of the cyclopropyl group. One common method involves the following steps:
Nitration: 2-chloroaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the para position relative to the amino group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-cyclopropyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate as a base.
Major Products Formed
Reduction: 2-Chloro-N-cyclopropyl-4-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-N-cyclopropyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the cyclopropyl group.
4-Chloro-N-cyclopropyl-2-nitroaniline: Similar structure but with different positioning of the nitro and chlorine groups.
2-Chloro-N-methyl-4-nitroaniline: Similar structure but with a methyl group instead of a cyclopropyl group
Uniqueness
2-Chloro-N-cyclopropyl-4-nitroaniline is unique due to the presence of the cyclopropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug discovery and other applications.
Propriétés
IUPAC Name |
2-chloro-N-cyclopropyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-5-7(12(13)14)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTFNWDOMRLGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578326 | |
| Record name | 2-Chloro-N-cyclopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170104-39-9 | |
| Record name | 2-Chloro-N-cyclopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


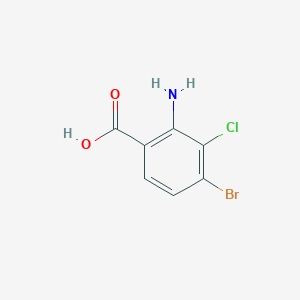
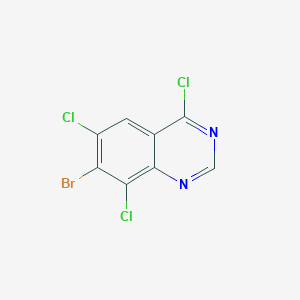
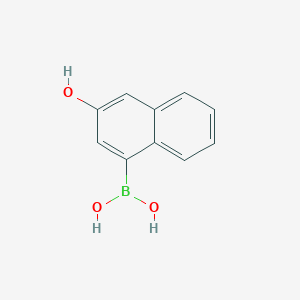
![3-Fluoro-4'-Methyl[1,1']biphenyl-4-yl-boronic acid](/img/structure/B3109019.png)
![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)
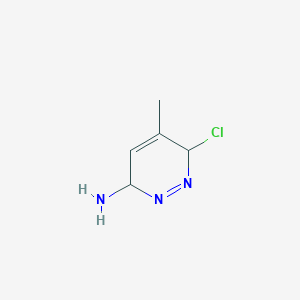
![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine](/img/structure/B3109049.png)
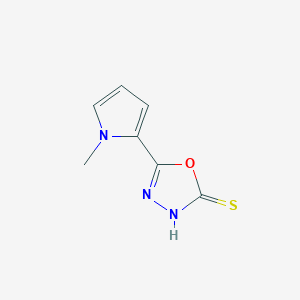
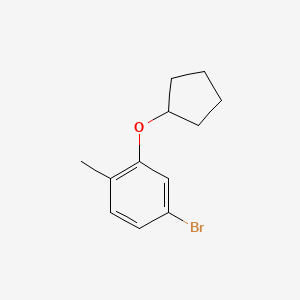
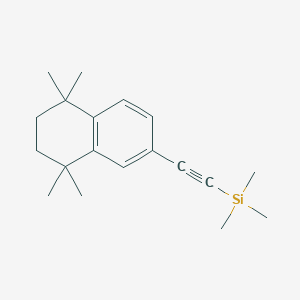

![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)
![2-Iodo-4-[(methylsulfonyl)methyl]benzenamine](/img/structure/B3109101.png)
